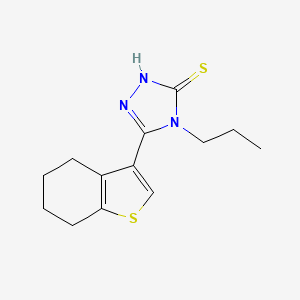

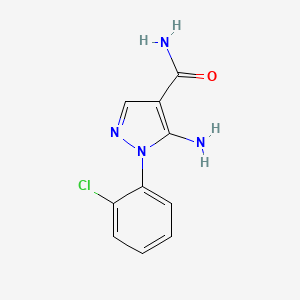

![molecular formula C19H20N2O2S2 B2490838 1-(4-ethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide CAS No. 713507-32-5](/img/structure/B2490838.png)

1-(4-ethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thieno[3,4-d]imidazole derivatives generally involves multi-step chemical reactions that start from readily available precursors. The synthesis pathways can vary significantly depending on the desired substitution pattern on the thieno[3,4-d]imidazole core. For instance, compounds related to the class of interest have been synthesized through reactions involving thiophene derivatives and imidazole moieties under specific conditions to ensure the formation of the thieno[3,4-d]imidazole ring (Durai Karthik et al., 2016).

Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed using spectroscopic techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), as well as X-ray crystallography for solid-state structures. The thieno[3,4-d]imidazole core imparts a planar structure to the molecule, facilitating π-π interactions and potential stacking in the crystal lattice, which could be of interest for materials science applications (I. Wawrzycka-Gorczyca & A. Siwek, 2011).

Chemical Reactions and Properties

Chemically, the thieno[3,4-d]imidazole derivatives are reactive towards electrophiles and nucleophiles, depending on the substitution pattern on the heterocycle. They can undergo various organic transformations, including alkylation, acylation, and sulfonation, which allow for the introduction of diverse functional groups into the molecule (A. Klásek et al., 2010).

Physical Properties Analysis

The physical properties of these compounds, such as melting point, boiling point, and solubility, are influenced by their molecular structure. The presence of substituents on the thieno[3,4-d]imidazole core can significantly affect these properties, making them more or less suitable for specific applications.

Chemical Properties Analysis

Chemically, thieno[3,4-d]imidazole derivatives exhibit a range of properties, including but not limited to, acting as ligands for metal complexes, exhibiting fluorescence, and participating in hydrogen bonding interactions due to the presence of nitrogen atoms in the imidazole ring. These properties make them valuable in fields like catalysis, materials science, and as probes in chemical biology (M. Koparır et al., 2013).

For detailed synthesis procedures, molecular and crystal structure analyses, as well as comprehensive studies on the chemical reactions and properties of thieno[3,4-d]imidazole derivatives, the following references provide valuable insights:

- (Durai Karthik et al., 2016)

- (I. Wawrzycka-Gorczyca & A. Siwek, 2011)

- (A. Klásek et al., 2010)

- (M. Koparır et al., 2013).

Scientific Research Applications

Inhibition of Dopamine Beta-Hydroxylase

1-(2-Thienylalkyl)imidazole-2(3H)-thiones, a related compound, demonstrates significant inhibition of dopamine beta-hydroxylase (DBH). These compounds, including variants like 1-[2-(2-thienyl)ethyl]imidazole-2(3H)-thione, show potential in modulating neurotransmitter levels, which can impact blood pressure regulation (J. McCarthy et al., 1990).

Photophysical Properties in Metal-Organic Frameworks

Terthiophene-based imidazole compounds exhibit interesting photophysical properties. A study focusing on the luminescence and magnetic behavior of these compounds within metal-organic frameworks (MOFs) highlighted their potential in materials science and photonics (Weiran Wang et al., 2021).

Synthesis of Related Compounds

Research into the synthesis of various thiophene and imidazole derivatives, such as 1-phenyl-3H-thiopyrano-[3,4-b][1]benzothiophen-3-thione 9,9-dioxide, offers insights into chemical pathways that could be relevant for developing novel compounds with similar structures (K. Buggle et al., 1983).

Photoelectrochemical Applications

Thieno[3,4-d]imidazole-based organic sensitizers have been synthesized for use in photoelectrochemical cells. Their properties, including light absorption and electrochemical behavior, are promising for applications in renewable energy and photovoltaic devices (Durai Karthik et al., 2016).

Gastric H+/K(+)-ATPase Inhibition

2-[(2-Pyridylmethyl)sulfinyl]thienoimidazoles, structurally related to the chemical , have shown potential as gastric H+/K(+)-ATPase inhibitors. This class of compounds, including saviprazole, may offer novel therapeutic avenues for treating conditions related to gastric acid secretion (K. Weidmann et al., 1992).

properties

IUPAC Name |

3-(4-ethylphenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S2/c1-2-14-8-10-16(11-9-14)21-18-13-25(22,23)12-17(18)20(19(21)24)15-6-4-3-5-7-15/h3-11,17-18H,2,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJOPMBSEOGYJMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=S)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-ethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,1-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2490755.png)

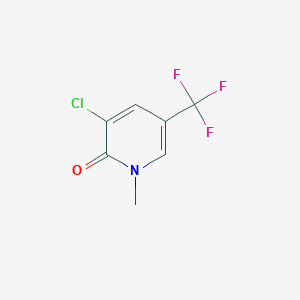

![1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one](/img/structure/B2490757.png)

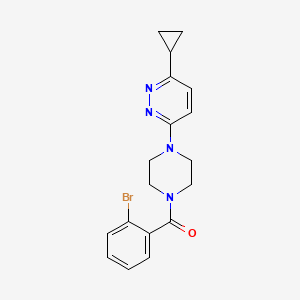

![4-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2490760.png)

![N-(2,5-dibromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2490761.png)

![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2490765.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2490767.png)

![5-Fluoro-4-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2490772.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2490773.png)

![N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2,2-diphenylacetamide](/img/structure/B2490775.png)